molecular formula C29H24BrNO3 B2421231 Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate CAS No. 1024474-10-9

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate

Cat. No.: B2421231
CAS No.: 1024474-10-9
M. Wt: 514.419
InChI Key: QUCSCDTYPXJRMW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and immune response .

Comparison with Similar Compounds

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate can be compared with other indole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-[2-(4-bromophenyl)-4-oxo-6-phenyl-6,7-dihydro-5H-indol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrNO3/c1-2-34-29(33)21-9-6-10-24(15-21)31-26(20-11-13-23(30)14-12-20)18-25-27(31)16-22(17-28(25)32)19-7-4-3-5-8-19/h3-15,18,22H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCSCDTYPXJRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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